Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 30192-45-1
VCID: VC18328556
InChI: InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate

CAS No.: 30192-45-1

Cat. No.: VC18328556

Molecular Formula: C10H8Cl2N2O2

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate - 30192-45-1

Specification

CAS No. 30192-45-1
Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
IUPAC Name ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
Standard InChI Key OKMWUIJSVITHHO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate belongs to the benzimidazole class, a bicyclic system comprising a benzene ring fused to an imidazole moiety. The chlorine atoms at positions 5 and 6 enhance electron-withdrawing effects, while the ethyl carboxylate group at position 2 introduces steric and electronic modifications critical for intermolecular interactions. The compound’s planar structure facilitates π-π stacking with biological targets, such as enzyme active sites and DNA helices .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H8Cl2N2O2\text{C}_{10}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight259.09 g/mol
Halogen Substitution5-Cl, 6-Cl
Functional GroupsEthyl carboxylate, Benzimidazole
Lipophilicity (LogP)~2.8 (estimated)

The chlorine atoms significantly increase lipophilicity (ClogP2.8\text{ClogP} \approx 2.8), enhancing membrane permeability and bioavailability compared to non-halogenated analogs .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves a multi-step protocol:

  • Core Formation: Cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole yields the benzimidazole-2-one intermediate .

  • Esterification: Reaction with ethyl chloroformate introduces the carboxylate group.

  • Halogenation: Further chlorination at positions 5 and 6 using phosphorus oxybromide (POBr₃) completes the synthesis .

This method avoids toxic reagents like cyanogen bromide, offering a safer and scalable alternative to traditional routes .

Key Reaction:

4,5-Dichloro-o-phenylenediamine+Carbonyl di-imidazole5,6-Dichlorobenzimidazole-2-one\text{4,5-Dichloro-o-phenylenediamine} + \text{Carbonyl di-imidazole} \rightarrow \text{5,6-Dichlorobenzimidazole-2-one} 5,6-Dichlorobenzimidazole-2-one+Ethyl chloroformateEthyl 5,6-Dichlorobenzimidazole-2-carboxylate\text{5,6-Dichlorobenzimidazole-2-one} + \text{Ethyl chloroformate} \rightarrow \text{Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate}

Reactivity Profile

The compound exhibits dual reactivity:

  • Nucleophilic Substitution: Chlorine atoms at positions 5 and 6 are susceptible to displacement by amines or thiols, enabling derivatization.

  • Electrophilic Addition: The imidazole nitrogen can participate in hydrogen bonding or coordinate with metal ions .

CompoundTargetIC₅₀/EC₅₀Cancer Model
Nazartinib (EGF816)EGFR L858R/T790M0.7 nMNSCLC
Compound 12nMulti-target RTK7.3 μM (A549)Lung, Breast, Stomach
Compound 18B-RAF V600E0.002 μMMelanoma

Antiulcer and Antimicrobial Applications

The compound’s ability to modulate proton pump activity has been explored in antiulcer therapies, while its halogenated structure confers broad-spectrum antimicrobial properties.

Comparative Analysis with Related Derivatives

Halogenation Effects

Replacing chlorine with fluorine (e.g., Ethyl 5,6-Difluorobenzimidazole-2-carboxylate) reduces electron-withdrawing effects, altering binding affinities. For instance, fluorinated analogs show reduced potency against EGFR compared to chlorinated derivatives .

Carboxylate vs. Amide Substitutions

Replacing the ethyl carboxylate with an amide group (e.g., 5,6-Dichlorobenzimidazole-2-carboxamide) enhances hydrogen-bonding capacity but reduces metabolic stability .

Research Frontiers and Challenges

Synthesis Optimization

Recent patents highlight improved yields (≥85%) using microwave-assisted synthesis, reducing reaction times from hours to minutes .

Targeted Drug Delivery

Conjugating the compound with nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity and reduce off-target effects .

Toxicity Profiling

While high-dose studies in HT29 xenografts showed weight loss (100 mg/kg/day), lower doses (30 mg/kg/day) maintained efficacy without adverse effects .

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